molecular formula C26H30N4O3S2 B2666708 N,N-diallyl-4-(4-(4-ethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzenesulfonamide CAS No. 898408-78-1

N,N-diallyl-4-(4-(4-ethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzenesulfonamide

Cat. No.: B2666708
CAS No.: 898408-78-1
M. Wt: 510.67
InChI Key: MUKFVHPAFBOLFT-UHFFFAOYSA-N
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Description

N,N-Diallyl-4-(4-(4-ethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzenesulfonamide is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diallyl-4-(4-(4-ethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzenesulfonamide typically involves multiple steps, starting with the formation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with α-halocarboxylic acids

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or triethylamine (Et₃N).

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Reduction of nitro groups to amines.

  • Substitution: Introduction of various functional groups, such as alkyl or aryl groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology: The biological activity of benzothiazole derivatives has been extensively studied, with applications in antimicrobial, antitubercular, and anti-inflammatory research. N,N-diallyl-4-(4-(4-ethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzenesulfonamide may exhibit similar properties, making it a candidate for further biological studies.

Medicine: Potential medicinal applications include the development of new drugs targeting various diseases. The compound's ability to interact with biological targets could lead to the discovery of novel therapeutic agents.

Industry: In the industrial sector, this compound may be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and functional properties.

Mechanism of Action

The exact mechanism of action of N,N-diallyl-4-(4-(4-ethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzenesulfonamide is not fully understood. it is likely to involve interactions with specific molecular targets and pathways. Potential targets could include enzymes, receptors, or other proteins involved in biological processes.

Comparison with Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides

  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides

Uniqueness: N,N-diallyl-4-(4-(4-ethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzenesulfonamide stands out due to its unique structural features, such as the presence of the diallyl group and the specific substitution pattern on the benzothiazole ring. These features may contribute to its distinct biological and chemical properties compared to similar compounds.

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Properties

IUPAC Name

4-[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]-N,N-bis(prop-2-enyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O3S2/c1-4-14-30(15-5-2)35(32,33)22-12-10-21(11-13-22)25(31)28-16-18-29(19-17-28)26-27-24-20(6-3)8-7-9-23(24)34-26/h4-5,7-13H,1-2,6,14-19H2,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUKFVHPAFBOLFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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